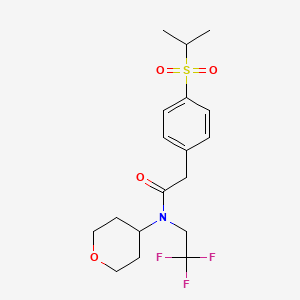
Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate” is a chemical compound used in various applications. It is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C7H13NO2 . The InChI Key is RZVWBASHHLFBJF-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1CCNCC1 .Chemical Reactions Analysis
“this compound” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical and Chemical Properties Analysis
“this compound” is slightly soluble in water . It is stable under recommended storage conditions and is incompatible with oxidizing agents . It has a molecular weight of 143.18 g/mol . Its physical form is liquid, and it is colorless to yellow . The density is 1.06 g/mL, and it has a boiling point of 85°C to 90°C .Applications De Recherche Scientifique
Phospholamban Structural Dynamics in Lipid Bilayers
This study used chemical synthesis and electron paramagnetic resonance to probe the structural dynamics of phospholamban (PLB) in lipid bilayers. Derivatives of monomeric PLB were synthesized, including spin-labeled 2,2,6,6,-Tetramethyl-piperidine-N-oxyl-4-amino-4-carboxylic acid amino acid, providing insights into the peptide backbone's conformational dynamics (Karim et al., 2004).
Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
This research explored the catalytic reactions of 4-Yn-1-ones under oxidative carbonylation conditions to yield various heterocyclic derivatives, including tetrahydrofuran and oxazoline. These reactions highlight the potential of using palladium-catalyzed methods for synthesizing complex organic compounds (Bacchi et al., 2005).
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
In a study focused on compulsive food consumption, compounds including 5-bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine were used to investigate the role of orexin receptors in binge eating in rats. This research adds to our understanding of eating disorders and potential treatments (Piccoli et al., 2012).
PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor
This paper discusses the development of [11C]CPPC, a PET radiotracer for imaging reactive microglia and neuroinflammation. This compound can noninvasively measure microglial activity and has implications for studying a range of neuropsychiatric disorders (Horti et al., 2019).
Quantum Chemical and Molecular Dynamic Simulation Studies
This study employed quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives on iron. It provides insights into the effectiveness of these compounds in preventing metal corrosion (Kaya et al., 2016).
Short Enantioselective Synthesis of Sedridines, Ethylnorlobelols, and Coniine
Researchers demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in the stereoselective synthesis of several biologically active alkaloids. This showcases the utility of piperidine derivatives in the synthesis of complex natural compounds (Passarella et al., 2005).
Safety and Hazards
The safety data sheet indicates that “Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate” is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate is a derivative of piperidine . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Propriétés
IUPAC Name |
methyl 2-(oxolan-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)8-4-5-12-9(7-8)10-3-2-6-15-10/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKDGJNQHDKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2846739.png)
![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)
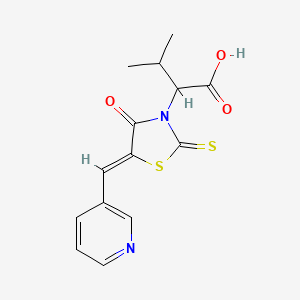
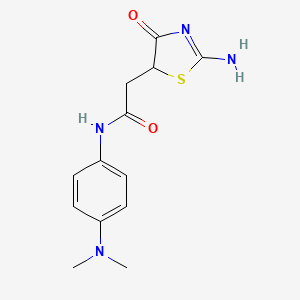
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
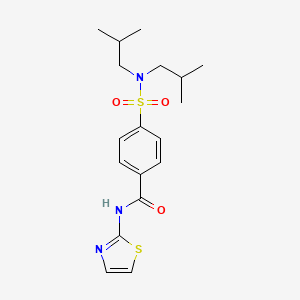
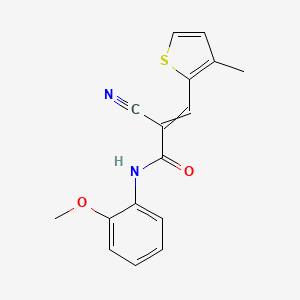
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)
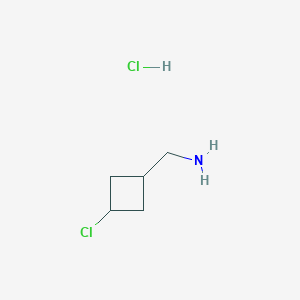
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)


![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)
